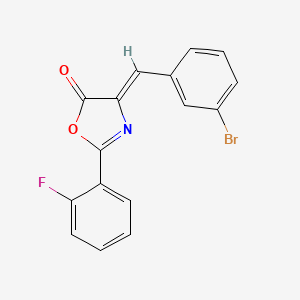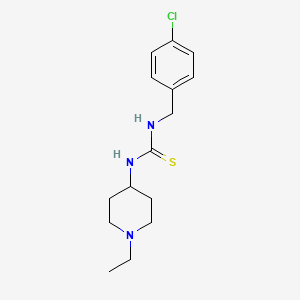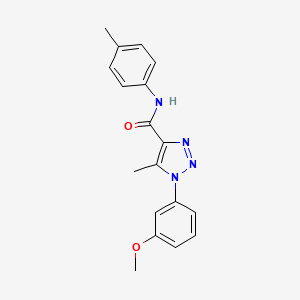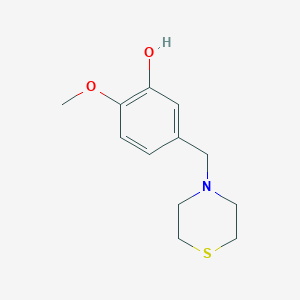
4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as BFO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BFO belongs to the family of oxazolone derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. Additionally, 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects in animal models. For example, 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high potency and selectivity towards certain biological targets. Additionally, 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one analogues with improved solubility and bioavailability, which could enhance its therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one and its effects on various signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in humans.
Applications De Recherche Scientifique
4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In particular, 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to reduce inflammation in animal models of inflammatory bowel disease, suggesting its potential application in the treatment of inflammatory disorders.
Propriétés
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-11-5-3-4-10(8-11)9-14-16(20)21-15(19-14)12-6-1-2-7-13(12)18/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDNXRWPNPNILR-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B4852820.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4852824.png)
![3-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4852837.png)
![N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4852839.png)
![2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4852844.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4852850.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4852851.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4852856.png)
![methyl 2-[({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B4852861.png)
![1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine](/img/structure/B4852864.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B4852890.png)
